molecular formula C9H10N2O B3165872 1,3-Dimethyl-1H-indazol-4-ol CAS No. 904315-29-3

1,3-Dimethyl-1H-indazol-4-ol

Cat. No.: B3165872
CAS No.: 904315-29-3
M. Wt: 162.19 g/mol
InChI Key: KIDJAYFDUZVEAO-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Organic Chemistry

Nitrogen-containing heterocycles, often referred to as aza-heterocycles, represent one of the most substantial and varied families of organic compounds. mdpi.com Their structural motifs are ubiquitous in nature, forming the core of numerous natural products like alkaloids, vitamins, and antibiotics. openmedicinalchemistryjournal.com In modern science, these compounds are indispensable, with a vast majority of pharmaceuticals and agrochemicals incorporating heterocyclic structures. frontiersin.orgnih.gov An analysis of FDA-approved drugs revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their status as privileged structures in drug design. openmedicinalchemistryjournal.com

The significance of these compounds extends beyond medicine into materials science, where they serve as precursors for polymers, components in dyes and corrosion inhibitors, and are studied for their photoelectrical and thermal properties. openmedicinalchemistryjournal.commsesupplies.com They are also crucial as ligands in transition-metal catalysis and as organocatalysts, driving the development of new and efficient chemical reactions. frontiersin.org The continuous demand for novel molecules in fields ranging from pharmaceuticals to functional materials ensures that the synthesis and functionalization of nitrogen-containing heterocycles remain a vibrant and critical area of chemical research. frontiersin.org

Overview of the Indazole Nucleus and its Structural Variants (1H-, 2H-, 3H-Indazoles)

The indazole, a bicyclic aromatic heterocycle with the molecular formula C₇H₆N₂, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. austinpublishinggroup.comnih.gov First described by Emil Fischer, this structure is a cornerstone of many synthetic compounds with significant pharmacological properties. nih.govrasayanjournal.co.in The indazole system exhibits annular tautomerism, leading to three possible isomers depending on the position of the nitrogen-bound hydrogen: 1H-indazole, 2H-indazole, and 3H-indazole. austinpublishinggroup.compnrjournal.com

The 1H- and 2H-tautomers are the most common forms, while 3H-indazoles are rare and typically only exist as substituted derivatives. austinpublishinggroup.comthieme-connect.de Extensive theoretical and experimental studies have shown that the 1H-indazole tautomer is thermodynamically more stable and is the predominant form in the gas, solution, and solid phases. nih.govunibo.it The electronic spectra and dipole moments of 1-substituted indazoles differ significantly from their 2-substituted counterparts, providing a method for differentiation. thieme-connect.de Furthermore, spectroscopic techniques such as ¹H, ¹³C, and ¹⁵N NMR are instrumental in identifying the specific tautomeric form in both solution and the solid state. austinpublishinggroup.comjmchemsci.com For instance, while the ¹H NMR chemical shifts for methyl groups on 1-methyl-1H-indazole and 2-methyl-2H-indazole are very similar, the ¹³C NMR signals for C3 are distinct, appearing at approximately 132-133 ppm for the 1H-tautomer and 123-124 ppm for the 2H-tautomer. jmchemsci.com

Contextualization of 1,3-Dimethyl-1H-indazol-4-ol within the Indazole Family

This compound is a specific derivative within the extensive indazole family. Its nomenclature defines its structure precisely: it belongs to the more stable 1H-indazole series, indicating the substituent is on the N1 nitrogen of the pyrazole ring. The "1,3-dimethyl" designation specifies that methyl groups are attached at two positions: the N1 nitrogen and the C3 carbon of the indazole core. Finally, the "4-ol" suffix indicates the presence of a hydroxyl (-OH) group at position 4 of the fused benzene ring.

This compound is a synthetically derived molecule, as naturally occurring indazoles are rare. thieme-connect.de It is an example of a disubstituted indazole, a class that has been the subject of considerable research due to its pharmacological potential. austinpublishinggroup.com The strategic placement of the methyl groups and the hydroxyl functionality makes this compound a potentially valuable synthetic intermediate. The hydroxyl group, in particular, offers a reactive site for further chemical modification, allowing for the creation of a library of related compounds for research in medicinal chemistry and materials science. evitachem.com Its structure is related to other researched compounds like 1,3-dimethyl-1H-indazol-6-amine, which has been studied for its potential as an anticancer agent. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylindazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-9-7(11(2)10-6)4-3-5-8(9)12/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDJAYFDUZVEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309517
Record name 1,3-Dimethyl-1H-indazol-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904315-29-3
Record name 1,3-Dimethyl-1H-indazol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904315-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-1H-indazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization of 1,3 Dimethyl 1h Indazol 4 Ol Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation.acs.orgcdnsciencepub.commdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of indazole derivatives. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides profound insights into the molecular structure. For substituted indazoles, NMR is particularly useful in assigning the correct isomeric structure, as the chemical shifts in both proton and carbon spectra are sensitive to the substitution pattern on the heterocyclic and benzene (B151609) rings. mdpi.com

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In the case of 1,3-Dimethyl-1H-indazol-4-ol analogues, the chemical shifts, splitting patterns, and integration of the signals are characteristic of the substitution pattern.

For instance, in N-substituted indazoles, the signals for the methyl protons can vary slightly depending on their position (N-1 or N-2), though this difference may be small (0.1-0.2 ppm). jmchemsci.com The aromatic protons on the benzene ring exhibit distinct chemical shifts and coupling constants that are influenced by the position of the hydroxyl group and other substituents. The hydroxyl proton itself typically appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. acs.org

A representative analysis of related indazole derivatives shows that aromatic protons (H-5, H-6, H-7) and the H-3 proton (if not substituted) resonate in specific regions, with their coupling constants providing information about their relative positions. acs.org For example, a W-coupling (a long-range coupling over five bonds) is sometimes observed between H-3 and H-7 protons in indazole systems. acs.org

Table 1: Representative ¹H NMR Data for Substituted Indazole Analogues

Compound/Analogue Solvent Chemical Shift (δ, ppm) and Multiplicity
1-Methyl-1H-indazole DMSO-d₆ 8.10 (d), 7.78 (d), 7.58 (t), 7.36 (t), 7.13 (t), 4.05 (s, N-CH₃)
2-Methyl-2H-indazole DMSO-d₆ 8.25 (s), 7.75 (d), 7.65 (d), 7.30 (t), 7.05 (t), 4.15 (s, N-CH₃)
(1H-Indazol-1-yl)methanol DMSO-d₆ CH₂: 5.5-5.6, OH: variable

Note: This table presents generalized data for illustrative purposes based on known indazole derivatives. acs.orgjmchemsci.com

Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. bhu.ac.in It is particularly effective in distinguishing between N-1 and N-2 substituted indazole isomers. mdpi.comjmchemsci.com The chemical shift of the C3 carbon is a key diagnostic marker: in 1-substituted indazoles, the C3 signal appears further downfield (around 132-135 ppm) compared to 2-substituted isomers (around 123-124 ppm). acs.orgjmchemsci.com

The signals for the methyl carbons and the carbons of the benzene ring also provide valuable structural information. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. bhu.ac.in

Table 2: Representative ¹³C NMR Data for Substituted Indazole Analogues

Compound/Analogue Solvent C3 Chemical Shift (δ, ppm) Other Characteristic Shifts (δ, ppm)
1-Substituted Indazoles General ~135 Aromatic: 110-150, N-CH₃: ~35
2-Substituted Indazoles General ~123 Aromatic: 110-150, N-CH₃: ~40
5-Hydroxyindazole - ~135 C adjacent to N: ~135

Note: This table presents generalized data based on established trends for indazole derivatives. acs.orgjmchemsci.combhu.ac.inresearchgate.net

Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly sensitive technique for probing the electronic environment of nitrogen atoms and is particularly valuable for studying tautomerism in heterocyclic compounds like indazoles. researchgate.netrsc.orgnih.gov Although the low natural abundance of ¹⁵N can make these studies time-consuming, the resulting data provides unambiguous structural assignments. researchgate.net

The chemical shifts of the N1 and N2 atoms are significantly different between 1-substituted and 2-substituted indazole isomers. acs.org This difference allows for clear differentiation between the two forms. In cases where tautomerism is possible, ¹⁵N NMR can determine the position of the tautomeric equilibrium in solution and in the solid state. cdnsciencepub.comresearchgate.net Computational methods are often used in conjunction with experimental ¹⁵N NMR data to aid in the assignment of chemical shifts. researchgate.net

Solid-state NMR (ssNMR) spectroscopy, particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), provides structural information on materials in their solid form. acs.orgcdnsciencepub.com This is crucial for studying the structure of crystalline compounds and can reveal information about intermolecular interactions, such as hydrogen bonding, that are not observable in solution. researchgate.net

For indazole derivatives, ¹³C and ¹⁵N CPMAS NMR are used to determine the tautomeric form present in the solid state. cdnsciencepub.comresearchgate.net Often, only one tautomer is present in the crystalline form. cdnsciencepub.com The chemical shifts observed in CPMAS spectra can be compared with data from solution NMR and with values calculated using theoretical methods (like GIAO/DFT) to confirm the structure. acs.org In some cases, signals in CPMAS spectra may be split due to the presence of multiple crystallographically distinct molecules in the unit cell. acs.org

Vibrational Spectroscopy (FT-IR) for Functional Group Identification.researchgate.netresearchgate.netresearchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. scispace.com The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. scispace.com

For this compound and its analogues, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding. copbela.org

C-H stretch: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl groups would be observed between 2850-3000 cm⁻¹. libretexts.org

C=C stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic benzene ring and the indazole system are expected in the 1450-1600 cm⁻¹ range. libretexts.org

C-N stretch: These vibrations are typically found in the 1020-1335 cm⁻¹ region. copbela.org

C-O stretch: The stretching vibration for the C-O bond of the hydroxyl group usually appears in the 1000-1260 cm⁻¹ range.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Appearance
O-H (hydroxyl) 3200-3600 Broad, strong
C-H (aromatic) 3000-3100 Medium to weak
C-H (aliphatic) 2850-3000 Medium to strong
C=C (aromatic) 1450-1600 Medium to strong
C-N 1020-1335 Medium to weak
C-O (hydroxyl) 1000-1260 Medium to strong

Note: This table is based on general FT-IR correlation charts. copbela.orglibretexts.orgscribd.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis.jmchemsci.comresearchgate.netresearchgate.netbeilstein-journals.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. pearson.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. pearson.comlibretexts.org

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. Electron ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. d-nb.info The fragmentation pattern provides valuable structural information. For instance, in N-substituted indazoles, cleavage of the substituent from the nitrogen atom is a common fragmentation pathway. researchgate.net The stability of the resulting fragments influences the intensity of their corresponding peaks in the mass spectrum. pearson.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. beilstein-journals.org

Table 4: Potential Fragmentation Pathways for this compound in Mass Spectrometry

Fragment m/z Possible Origin
[M]⁺ 176 Molecular ion
[M - CH₃]⁺ 161 Loss of a methyl group
[M - OH]⁺ 159 Loss of the hydroxyl group
[Indazole core fragments] various Cleavage of the benzene or pyrazole (B372694) ring

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of indazole derivatives are governed by π → π* and n → π* transitions within the aromatic system. The position of absorption (λ_max_) and emission maxima, as well as fluorescence quantum yields, are sensitive to the nature and position of substituents on the indazole ring and the polarity of the solvent.

Generally, the electronic spectra of 1-alkyl-1H-indazoles are nearly identical to that of the parent 1H-indazole, but differ significantly from 2-alkyl-2H-indazoles. For instance, 1-methyl-1H-indazole and 2-methyl-2H-indazole exhibit distinct UV absorption profiles, which serves as a method to distinguish between the two isomers. jmchemsci.com The introduction of substituents like hydroxyl (-OH) and methyl (-CH₃) groups, as in this compound, is expected to modulate these electronic transitions. A hydroxyl group, being an auxochrome, typically causes a bathochromic (red) shift in the absorption spectrum.

Studies on various substituted indazoles reveal that their photophysical behavior is highly dependent on their molecular structure and environment. For example, the UV-Vis absorption spectrum of an indoleninyl-substituted pyrimido[1,2-b]indazole (analogue 3a) in chloroform (B151607) shows an intense absorption band at 328 nm, attributed to a π–π* transition. researchgate.net The fluorescence properties of indazole derivatives are also a key area of investigation. Indazole-containing salicylaldimine derivatives have been shown to exhibit tunable fluorescence emission, ranging from turquoise to orange, depending on the substitution pattern on the benzoheterocycle fragment. rsc.org This highlights the potential for significant fluorescence in appropriately substituted indazoles.

The solvent environment can also play a crucial role. Solvatochromism, the change in the color of a substance depending on the solvent polarity, is a known phenomenon for substituted indazoles, affecting both absorption and fluorescence spectra. jmchemsci.com While detailed fluorescence data for this compound is scarce, analysis of related heterocyclic systems provides valuable insights. For instance, various fluorescent pyrazole derivatives, which share a similar N-heteroaromatic core, are known to be effective fluorescent probes, with emission properties that can be fine-tuned through synthetic modifications. nih.gov

Compound AnalogueSolventAbsorption Max (λ_max in nm)Reference
Indoleninyl-substituted pyrimido[1,2-b]indazole (3a)Chloroform328 researchgate.net
2,4,5-Trihydroxyacetophenone (V)Not Specified345, 280 fordham.edu
2-OH,4,5-(OCH₃)₂-acetophenone (VII)Not Specified342, 275, 237 fordham.edu
2,4,5-(OCH₃)₃-acetophenone (VIII)Not Specified325, 268, 232 fordham.edu

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. immutoscientific.comuni-regensburg.demigrationletters.com It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Although a crystal structure for this compound is not publicly documented, the structures of several analogous indazole derivatives have been resolved, offering a template for its expected solid-state architecture. X-ray studies consistently confirm that N-unsubstituted and 1-substituted indazoles preferentially exist as the 1H-tautomer in the solid state, which is thermodynamically more stable. jmchemsci.comnih.gov

For example, the crystal structure of an indoleninyl-substituted pyrimido[1,2-b]indazole (analogue 3a) was determined to be in the monoclinic space group P2₁/m. researchgate.net In another study, the X-ray structures of four different (1H-indazol-1-yl)methanol derivatives were reported, all of which form dimers in the solid state through intermolecular O–H···N hydrogen bonds. acs.org For instance, the nitro-substituted derivative (1H-indazol-4-yl)methanol crystallizes in the monoclinic space group P2₁/c. acs.org

A more complex derivative, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, was found to crystallize in the monoclinic system with the space group P2₁/c. researchgate.net These examples demonstrate the common packing motifs and hydrogen bonding patterns, such as O–H···N interactions, that are likely to be present in the crystal lattice of this compound, particularly due to its hydroxyl group. The planarity of the indazole ring system is a common feature, although substituents can be oriented out of the plane.

Compound AnalogueSpace GroupUnit Cell ParametersReference
Indoleninyl-substituted pyrimido[1,2-b]indazole (3a)P2₁/m (monoclinic)a=9.636(3) Å, b=6.883(2) Å, c=13.626(4) Å, β=108.61(2)° researchgate.net
(4-Nitro-1H-indazol-1-yl)methanolP2₁/c (monoclinic)a=10.963(2) Å, b=4.7111(8) Å, c=15.932(3) Å, β=96.19(2)° acs.org
(5-Nitro-1H-indazol-1-yl)methanolP2₁/c (monoclinic)a=12.215(2) Å, b=4.7738(8) Å, c=14.482(2) Å, β=104.97(1)° acs.org
1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamideP2₁/c (monoclinic)a=10.427(2) Å, b=17.283(4) Å, c=13.759(2) Å, β=122.773(12)° researchgate.net

Computational and Theoretical Insights into 1,3 Dimethyl 1h Indazol 4 Ol Chemistry

Quantum Chemical Methodologies Applied to Indazole Systems

The study of indazole systems, including 1,3-Dimethyl-1H-indazol-4-ol, heavily relies on quantum chemical methodologies to understand their electronic structure, stability, and reactivity. niscpr.res.in Density Functional Theory (DFT) has become a standard and cost-effective procedure for investigating the physicochemical properties of indazole derivatives. niscpr.res.innih.gov Among the various functionals, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is widely used due to its reliability in predicting molecular geometries and electronic properties for a range of organic molecules, including heterocyclic systems. nih.govnih.govresearchgate.net

These computational studies typically begin with geometry optimization of the molecule, which is a crucial first step for subsequent calculations of spectroscopic and electronic properties. nih.gov For predicting Nuclear Magnetic Resonance (NMR) parameters, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed in conjunction with DFT. nih.govresearchgate.netrsc.org The GIAO/DFT approach is known to provide calculated NMR chemical shifts that are in excellent agreement with experimental data, thereby aiding in structure elucidation and assignment of ambiguous signals. nih.govrsc.orgmdpi.com The combination of these methods provides a powerful toolkit for a deep, theoretical understanding of the chemical nature of indazole compounds.

Table 1: Common Quantum Chemical Methods in Indazole Research
MethodologyAbbreviationPrimary ApplicationTypical Basis SetReference
Density Functional TheoryDFTGeometry Optimization, Electronic Properties6-31G(d), 6-311++G(d,p) niscpr.res.innih.gov
Becke, 3-parameter, Lee-Yang-ParrB3LYPA specific, widely-used DFT functional6-311++G(d,p) nih.govresearchgate.net
Gauge-Independent Atomic OrbitalGIAOCalculation of NMR Shielding Tensors6-311++G(d,p) nih.govrsc.orgmdpi.com

Theoretical Examination of Tautomeric Equilibria and Stability in Indazoles

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which can significantly influence their chemical and biological properties. beilstein-journals.orgnih.gov Computational studies have been instrumental in determining the relative stabilities of these forms. For the parent indazole and many of its derivatives, theoretical calculations consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in the gas phase and in solution. nih.govbeilstein-journals.org For instance, MP2/6-31G** calculations indicated that the 1H-tautomer of unsubstituted indazole is more stable by approximately 15 kJ·mol⁻¹. nih.gov

However, in the case of this compound, the tautomeric equilibrium between the N1 and N2 positions is not a factor. The presence of a methyl group at the N1 position "locks" the molecule into the 1H-indazole form, preventing the prototropic shift that characterizes the tautomerism in N-unsubstituted indazoles. researchgate.net While the classic 1H/2H tautomerism is absent, theoretical methods could still be applied to investigate other potential tautomeric forms, such as the keto-enol equilibrium involving the 4-hydroxyl group, though the aromaticity of the indazole ring system strongly favors the phenol (4-ol) form.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry offers robust methods for the prediction of various spectroscopic parameters, which serve as a powerful tool for validating experimentally determined structures. bohrium.com For indazole derivatives, DFT calculations are routinely used to predict NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis).

The GIAO method, typically at the B3LYP/6-311++G(d,p) level of theory, has proven to be highly accurate for calculating the ¹H and ¹³C NMR chemical shifts of N-substituted indazoles. nih.govresearchgate.net Calculated absolute shieldings are often converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS), calculated at the same level of theory. mdpi.com This theoretical approach provides a sound basis for experimental observations and can be crucial for the correct assignment of NMR signals, especially in complex molecules. nih.govrsc.org

Furthermore, the calculation of vibrational frequencies helps in the assignment of experimental IR and Raman spectra. nih.gov These calculations can predict the fundamental vibrational modes associated with specific functional groups, such as the O-H stretch of the hydroxyl group and the various C-H, C-N, and N-N vibrations within the this compound structure. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, providing insights into the UV-Vis absorption properties of the molecule.

Table 2: Illustrative Accuracy of GIAO/DFT for ¹³C NMR Shift Prediction in an Indazole System
Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C3135.0134.5-0.5
C3a122.5121.8-0.7
C4120.5120.1-0.4
C5122.0121.5-0.5
C6126.5126.0-0.5
C7110.5110.0-0.5
C7a141.0140.2-0.8

Note: Data is representative for a substituted indazole system and illustrates the typical accuracy of the computational method.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental tool used to describe the chemical reactivity and kinetic stability of molecules. wikipedia.orgyoutube.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital that acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.compku.edu.cn Conversely, the LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov In contrast, a small energy gap indicates that the molecule is more reactive. For this compound, FMO analysis would help in understanding how the methyl and hydroxyl substituents modulate the electronic properties and reactivity of the indazole core by affecting the energies and distributions of the HOMO and LUMO. rsc.org

Table 3: Representative FMO Data for Indazole Derivatives
CompoundEHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Reference
1-Butyl-1H-indazole-3-carboxamide-6.46-1.325.14 nih.gov
N-Benzyl-1-butyl-1H-indazole-3-carboxamide-6.38-1.375.01 nih.gov
1-Butyl-N-(p-tolyl)-1H-indazole-3-carboxamide-6.22-1.554.67 nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govrsc.org The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent intermediate potential values.

For this compound, an MEP map would be expected to show negative potential (red/yellow) around the nitrogen atom at the 2-position and the oxygen atom of the 4-hydroxyl group, indicating these are the primary sites for electrophilic attack or hydrogen bond donation. researchgate.net Conversely, a region of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, making it a likely site for nucleophilic attack or hydrogen bond acceptance. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with classical Lewis structures. acadpubl.eu This method is used to analyze hyperconjugative interactions, charge delocalization, and intramolecular charge transfer by examining the interactions between filled (donor) and empty (acceptor) orbitals. beilstein-journals.orgacadpubl.eu

Mulliken Population Analysis

Mulliken population analysis is a computational method used to estimate the partial atomic charges in a molecule, providing insights into the electron distribution and potential sites of reactivity. niscpr.res.inresearchgate.net This analysis partitions the total electron population among the constituent atoms based on the basis functions used in the quantum chemical calculation. chemrxiv.org The resulting atomic charges can help identify electrophilic and nucleophilic centers, which is crucial for understanding a molecule's chemical behavior, dipole moment, and electronic structure. niscpr.res.inresearchgate.net

The table below illustrates a representative Mulliken atomic charge distribution for a substituted heterocyclic compound, calculated using the DFT/B3LYP method. This demonstrates the type of data obtained from such an analysis.

AtomCharge (e)
C1-0.25
N2-0.15
C30.18
C4-0.12
O5-0.55
H60.40

Note: The data in this table is illustrative for a generic heterocyclic system and does not represent this compound.

It is important to note that Mulliken charges are known to be highly dependent on the basis set used in the calculation, which can sometimes lead to variability in the predicted values. niscpr.res.in

Reaction Mechanism Studies of Indazole Functionalization

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of indazole functionalization reactions. pnrjournal.com These studies provide a molecular-level understanding of reaction pathways, transition states, and the factors governing regioselectivity, which is a significant challenge in indazole chemistry due to the presence of two reactive nitrogen atoms (N1 and N2). beilstein-journals.org

A primary area of investigation is the N-alkylation of the indazole ring, which often yields a mixture of N1- and N2-substituted products. beilstein-journals.org DFT calculations have been employed to explore the regioselectivity of these reactions. For example, mechanistic studies on substituted indazoles have shown that the formation of N1- or N2-products can be directed by controlling reaction conditions. Computational models suggest that in the presence of certain cations like cesium, a chelation mechanism involving the N2-atom and a nearby substituent can favor N1-alkylation. In contrast, other non-covalent interactions can drive the formation of the N2-product. beilstein-journals.org The calculation of partial charges on the N1 and N2 atoms via methods like Natural Bond Orbital (NBO) analysis further supports the prediction of reaction pathways. beilstein-journals.org

Another critical reaction is the functionalization at the C3 position, which is a key step in the synthesis of many pharmaceutical compounds. pnrjournal.com Direct C3-functionalization can be challenging, but methods like copper-catalyzed C3-selective allylation have been developed. DFT calculations have been performed to understand the reactivity differences between indazole and other heterocycles like indole (B1671886) in these reactions. pnrjournal.com These theoretical insights help in optimizing reaction conditions and designing more efficient synthetic routes. For this compound, the existing methyl groups at the N1 and C3 positions preclude further substitution at these sites, directing potential functionalization reactions towards other positions on the benzene (B151609) ring or the hydroxyl group at C4.

Thermochemical and Topological Analyses of Indazole Derivatives

Thermochemical Analysis Thermochemical studies provide fundamental data on the stability of molecules. The standard molar enthalpy of formation (ΔfH°m) is a key property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. This value has been determined for several indazole derivatives through a combination of experimental techniques, like combustion calorimetry, and theoretical calculations. researchgate.net

Below is a table summarizing the standard molar enthalpies of formation in the gas phase (ΔfH°m(g)) for several indazole derivatives, as determined by experimental and computational methods.

CompoundExperimental ΔfH°m(g) (kJ·mol⁻¹)Computational ΔfH°m(g) (kJ·mol⁻¹)
Indazole193.3 ± 2.0196.2
1H-Indazole-3-carboxylic acid-213.3 ± 2.9-211.3
1H-Indazole-5-carboxylic acid-220.4 ± 3.1-221.7
1H-Indazole-6-carboxylic acid-221.0 ± 3.0-222.9

Data sourced from reference researchgate.net.

Topological Analyses Topological analysis of the electron density, primarily through the Quantum Theory of Atoms in Molecules (QTAIM), offers a rigorous framework for defining chemical concepts like atoms and bonds. wikipedia.orgamercrystalassn.org This theory analyzes the topology of the electron density (ρ(r)), a quantum observable, to reveal molecular structure. wikipedia.orgwiley-vch.de Key features of this topology include critical points where the gradient of the electron density is zero. A line of maximum electron density, known as a bond path, linking two nuclei is a universal indicator of a chemical bond. wiley-vch.de

The properties of the electron density at the bond critical point (BCP), such as its magnitude and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the interaction. researchgate.net A negative Laplacian is characteristic of a covalent (shared-electron) interaction, while a positive Laplacian typically indicates a closed-shell interaction, such as ionic or van der Waals forces. researchgate.net

In a computational study of an anticonvulsant indazole derivative, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, topological analyses were used to characterize the molecule. asianresassoc.org The analysis highlighted regions of electron localization and delocalization and identified the presence of van der Waals interactions and steric effects within the structure. asianresassoc.org Such analyses provide a deeper understanding of the bonding and non-covalent interactions that determine the three-dimensional structure and reactivity of complex indazole derivatives.

Structure Activity Relationship Sar and Ligand Design Principles in Indazole Research

Rational Design of Indazole Scaffolds for Molecular Target Interaction

The rational design of indazole scaffolds is a cornerstone of modern medicinal chemistry, aimed at creating potent and selective inhibitors for various molecular targets. nih.govbiotech-asia.org This structure-based drug design approach leverages computational tools and an understanding of protein-ligand interactions to optimize the indazole core for enhanced binding affinity and biological activity. biotech-asia.org Indazole derivatives have been successfully designed to target a range of proteins, including various kinases, by focusing on the specific pharmacophoric features required for interaction with the ATP binding site. biotech-asia.orgbohrium.com

The process often begins with a known inhibitor or a fragment hit, which is then elaborated upon through structure-guided optimization. nih.gov For instance, in the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3), a therapeutic target in acute myeloid leukemia, structural optimization of existing inhibitors led to the rational design of novel indazole-containing compounds with nanomolar potency. bohrium.comresearchgate.net Molecular docking simulations are a key tool in this process, allowing researchers to predict how different substituents on the indazole ring will interact with the target protein, thereby guiding synthetic efforts. nih.govbiotech-asia.org This computational screening helps in identifying derivatives with improved binding affinity and favorable interactions. biotech-asia.org The ultimate goal is to create molecules with optimized interactions within the binding pocket, leading to promising agents for further development. nih.gov

Impact of Substitution Patterns (N1, C3, C4) on Molecular Recognition within Indazole Derivatives

The substitution pattern on the indazole ring, particularly at the N1, C3, and C4 positions, is critical for molecular recognition and plays a defining role in the biological activity of the derivative. nih.govmdpi.comnih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications at these positions can drastically alter a compound's potency and selectivity for its target.

N1 Position: The substituent at the N1 position significantly influences the orientation of the indazole core within a protein's binding pocket. The synthesis of N-alkylated indazoles can result in two different regioisomers (N1 and N2), with the 1H-indazole tautomer generally being more thermodynamically stable. nih.gov The choice of alkylating reagents and the electronic properties of other ring substituents can control the regioselectivity of this N-alkylation. nih.gov SAR studies on various indazole series have explored a wide range of N1-substitutions to optimize target engagement. acs.org

C3 Position: The C3 position is a key vector for chemical modification, and substituents here often engage in crucial interactions with the target protein. chim.it For example, in a series of indazole-3-carboxamides designed as CRAC channel blockers, the specific regiochemistry of the amide linker at the C3 position was found to be absolutely critical for activity. nih.gov The active compound, an indazole-3-carboxamide, effectively inhibited calcium influx, whereas its reverse isomer at the same position was completely inactive. nih.gov This highlights the stringent structural requirements for molecular recognition at this position.

The following table summarizes the influence of substitutions at these key positions on indazole derivatives' activity.

PositionType of SubstitutionImpact on Molecular Recognition and ActivityReference
N1 Alkyl groups, Aryl groupsInfluences the orientation in the binding pocket; N1 vs. N2 substitution is critical for activity. nih.govacs.org
C3 Carboxamides, Aryl groups, Alkyl groupsOften involved in key hydrogen bonding or hydrophobic interactions; specific regiochemistry can be essential for biological function. nih.govnih.gov
C4 Hydroxyl, Halogens, Methyl groupsCan form specific interactions with the target protein; plays a crucial role in modulating inhibitory potency. nih.govmdpi.comacs.org

Role of Methyl Groups in Modulating Indazole Derivative Interactions

Methyl groups, despite their simple structure, play a profound role in modulating the biological activity of small molecules, including indazole derivatives. nih.gov The addition of a methyl group is a fundamental modification in SAR studies, often leading to significant changes in binding affinity. nih.gov A literature analysis of over 2000 cases found that replacing a hydrogen atom with a methyl group can result in a tenfold or greater boost in activity in 8% of instances. nih.gov

The effects of methyl groups can be attributed to several factors:

Hydrophobic Interactions: A methyl group can be perfectly sized to fit into a small, hydrophobic pocket within a protein's binding site, displacing water molecules and increasing binding affinity through the hydrophobic effect. nih.gov

Conformational Effects: Methyl substitutions, particularly on an aryl ring system like indazole, can induce a conformational change in the molecule. nih.gov This can pre-organize the ligand into a more favorable conformation for binding, reducing the entropic penalty upon interaction with the target. nih.gov

Increased Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target. researchgate.net

In specific indazole-based inhibitors, SAR studies have confirmed the importance of methyl groups at particular positions for potent enzymatic inhibition. mdpi.com The strategic placement of methyl groups on the indazole scaffold can therefore be a powerful tool for optimizing ligand-protein interactions and enhancing biological potency.

Fragment-Based Drug Discovery (FBDD) Strategies Incorporating Indazole Moieties

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient method for identifying lead compounds. frontiersin.orgwikipedia.org This approach contrasts with traditional high-throughput screening by using small, low-molecular-weight molecules, or "fragments" (typically <300 Da), as starting points. frontiersin.orgwikipedia.orgbiosolveit.de These fragments may bind only weakly to the biological target, but they do so efficiently, often forming high-quality interactions. biosolveit.de Once a binding fragment is identified, it is then optimized into a more potent, drug-like molecule through strategies like fragment growing, linking, or merging. wikipedia.orgbiosolveit.de

The indazole scaffold is an excellent candidate for FBDD for several reasons:

It is a heteroatom-rich pharmacophore that is well-suited for forming key interactions, such as hydrogen bonds, with protein targets. nih.gov

It is a rigid bicyclic system that provides a good structural anchor from which to grow or elaborate a more complex molecule.

The indazole nucleus is present in numerous biologically active compounds, demonstrating its privileged structure status in medicinal chemistry. nih.govmdpi.com

FBDD projects have successfully utilized indazole moieties as starting points. nih.gov The initial fragment hit provides a validated binding mode and a clear path for structure-guided optimization, allowing chemists to efficiently build upon the indazole core to develop potent and selective inhibitors. nih.gov

Hinge-Binding Fragment Analysis in Protein-Ligand Interactions

In the context of kinase inhibitors, the "hinge" region of the ATP-binding site is a critical area for molecular recognition. This region connects the N- and C-lobes of the kinase and characteristically forms one to three hydrogen bonds with ATP-competitive inhibitors. nih.govnih.gov The backbone of the hinge region presents a pattern of hydrogen bond donors and acceptors, making it an ideal anchor point for heterocyclic ligands. desy.de

Indazole-containing fragments are frequently identified as effective hinge-binders. nih.gov The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while an adjacent amine or hydroxyl group can serve as a hydrogen bond donor, creating the classic donor-acceptor pattern that effectively engages the hinge backbone. nih.govdesy.de

Analysis of protein-ligand crystal structures reveals how these fragments orient themselves to maximize these interactions. For example, a pyrazole (B372694) ring, which is structurally similar to indazole, has been shown to form key hydrogen bonds with the backbone amide of residues like E930 and L932 in the hinge region of JAK2 kinase. researchgate.net The study of these interactions through techniques like X-ray crystallography and interaction fingerprinting allows researchers to delineate different hydrogen-bond interaction modes. nih.gov This detailed understanding of how indazole fragments interact with the kinase hinge is invaluable for the rational design of new, potent, and selective kinase inhibitors. nih.gov

Advanced Academic Applications of Indazole Derivatives in Chemical Sciences

Indazole Scaffolds as Probes in Chemical Biology Research

The indazole scaffold has gained significant attention in medicinal chemistry due to its diverse biological activities. longdom.org Indazole derivatives are being investigated for their potential as therapeutic agents in areas such as oncology, inflammation, and neurodegenerative diseases. nih.govnih.gov The design and synthesis of these derivatives are often guided by computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, to predict their interactions with biological targets. longdom.org

While specific research on "1,3-Dimethyl-1H-indazol-4-ol" as a chemical biology probe is not extensively documented, the general class of indazole derivatives has shown promise. For instance, functionalized indazoles have been developed as "Indazo-Fluors," which are donor-acceptor type chromophores with tunable emission properties. researchgate.net These fluorescent molecules can be used for cell imaging, highlighting the potential for appropriately modified indazole scaffolds to serve as probes for biological systems. researchgate.net The development of such probes often involves creating derivatives with specific functionalities that allow for conjugation to biomolecules or response to specific cellular environments.

Exploration of Indazole Derivatives as Enzyme Inhibitors (e.g., IDO1) for Mechanistic Studies

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway and a significant target in cancer immunotherapy due to its role in mediating immune suppression. nih.govnih.govfrontiersin.org A number of indazole derivatives have been investigated as inhibitors of IDO1. nih.gov For example, a series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated for their inhibitory activities against both IDO1 and tryptophan 2,3-dioxygenase (TDO), another enzyme in the same pathway. nih.gov

The structure-activity relationship (SAR) of these indazole-based inhibitors reveals that the nature and position of substituents on the indazole ring are critical for their inhibitory potency. For instance, in one study, a specific 4,6-substituted-1H-indazole derivative (compound 35) displayed potent IDO1 inhibitory activity with an IC50 value of 0.74 μM in an enzymatic assay. nih.gov While direct studies on "this compound" as an IDO1 inhibitor are not prevalent in the literature, the general applicability of the indazole scaffold in this area suggests that with appropriate functionalization, it could be explored for such purposes. The design of novel inhibitors often involves creating a library of derivatives to understand the SAR and optimize the inhibitory activity. knu.ac.krnih.gov

Table 1: Examples of Indazole Derivatives as Enzyme Inhibitors

Compound ClassTarget EnzymeKey Findings
4,6-substituted-1H-indazolesIDO1/TDODual inhibitors with potent activity.
1,3-disubstituted indazolesHIF-1Substituted furan (B31954) moiety found to be crucial for high HIF-1 inhibition. knu.ac.kr
Indazole-3-carboxamidesCRAC channelSpecific regiochemistry of the amide linker is critical for inhibition. nih.gov

Indazole Compounds in Materials Science Research

The application of organic molecules in electronic devices has spurred the development of new organic semiconductors. researchgate.net Heterocyclic compounds are often utilized as building blocks for these materials due to their electronic properties and stability. researchgate.net While the use of "this compound" in materials science is not well-documented, the broader class of indazole derivatives has been explored for applications in organic electronics.

The tunable electronic structure of the indazole scaffold makes it an attractive candidate for the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com The photophysical properties of indazole derivatives can be modulated through chemical modifications, leading to materials with specific absorption and emission characteristics.

Photophysical Properties and Potential Applications of Indazole Derivatives

Indazole derivatives have been shown to possess interesting photophysical properties, including fluorescence. researchgate.net The development of "Indazo-Fluors," which are N-protected 1H-indazole derivatives with donor-acceptor structures, has demonstrated that these compounds can exhibit tunable emission from blue-green to orange-red depending on the substituents and the solvent. researchgate.net

Table 2: Photophysical Properties of Functionalized Indazole Derivatives

Derivative TypeEmission RangeKey FeaturePotential Application
Indazo-FluorsBlue-green to Orange-redTunable emission based on substituents and solvent researchgate.netCell imaging, Organic electronics
1H-indazole-6-carboxylic acid complexesLigand-centered emissionDriven by π-π* transitions mdpi.comLuminescent materials

Indazole Derivatives as Ligands for Transition Metal Complexes in Catalysis and Coordination Chemistry

The synthesis of indazoles can be achieved through various methods, including transition-metal-catalyzed reactions. nih.gov Furthermore, the indazole scaffold itself can act as a ligand, coordinating with transition metals to form complexes with interesting structural and catalytic properties. upi.edunih.gov The nitrogen atoms in the pyrazole (B372694) ring of the indazole moiety provide coordination sites for metal ions.

While there is no specific literature detailing "this compound" as a ligand for transition metal complexes, the general class of pyrazole-based ligands is well-studied in coordination chemistry. upi.edudntb.gov.uabohrium.com These complexes have been investigated for their catalytic activity in various organic transformations, including oxidation reactions. upi.edudntb.gov.ua The electronic and steric properties of the indazole ligand can be modified by substituents, which in turn influences the properties of the resulting metal complex.

Q & A

Q. What are the optimal synthetic routes for 1,3-Dimethyl-1H-indazol-4-ol, and how can reaction conditions be adjusted to improve yields?

The synthesis of this compound can be optimized using regioselective alkylation and cyclization strategies. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvent systems (3:1 ratio) under nitrogen at room temperature has been effective for analogous indazole derivatives, achieving moderate yields (~30–35%) . Adjusting solvent polarity (e.g., using acetonitrile for faster kinetics) or employing microwave-assisted synthesis may enhance reaction efficiency. Purification via flash chromatography (70:30 EtOAc:hexanes) or recrystallization in hot ethyl acetate can isolate the product with >95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Combined spectroscopic and crystallographic methods are critical:

  • NMR : 1^1H and 13^13C NMR in DMSO-d6d_6 can resolve methyl group environments (δ ~3.2–3.8 ppm for N-methyl and δ ~2.5–3.0 ppm for C-methyl). Aromatic protons typically appear as doublets (δ 6.5–8.5 ppm) .
  • X-ray crystallography : Use SHELXL for small-molecule refinement to confirm bond angles and torsion angles. High-resolution data (e.g., 0.8 Å) minimizes errors in hydrogen atom positioning .
  • HRMS : FAB-HRMS with m/z accuracy <5 ppm ensures molecular formula validation .

Advanced Research Questions

Q. How do electronic and steric effects of the 1,3-dimethyl groups influence the compound’s reactivity in medicinal chemistry applications?

The electron-donating methyl groups at positions 1 and 3 increase the electron density of the indazole ring, potentially enhancing interactions with hydrophobic binding pockets in target proteins. Computational studies (e.g., DFT at B3LYP/6-311+G(d,p)) can model charge distribution and predict nucleophilic/electrophilic sites. Compare with analogs lacking methyl groups to isolate steric effects on bioactivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Systematic approaches include:

  • Dose-response curves : Validate IC50_{50} values across multiple replicates.
  • Metabolic stability assays : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation.
  • Structural analogs : Synthesize derivatives with controlled substitutions (e.g., halogenation at position 4) to isolate pharmacophore contributions .

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

Use molecular docking (AutoDock Vina or Schrödinger Glide) with crystal structures of kinase domains (e.g., PDB: 3POZ). Key parameters:

  • Grid box : Center on ATP-binding pocket (coordinates x=15, y=20, z=25).
  • Scoring function : MM-GBSA for binding free energy estimation.
  • Validation : Compare predicted poses with co-crystallized inhibitors (e.g., staurosporine) .

Q. What experimental designs mitigate challenges in analyzing the compound’s pharmacokinetic properties?

  • Solubility : Use PEG-400 or cyclodextrin-based formulations for in vivo studies.
  • Plasma protein binding : Equilibrium dialysis with LC-MS quantification.
  • Metabolite identification : HPLC-QTOF-MS/MS with fragmentation patterns matched to synthetic standards .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phasing) .
  • Synthesis : CuAAC protocols for regioselective heterocycle formation .
  • Computational tools : PubChem for physicochemical data, Gaussian for DFT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.